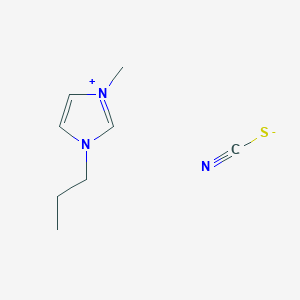
1-Propyl-3-methylimidazolium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-3-methylimidazolium thiocyanate is an ionic liquid composed of an organic cation, 1-propyl-3-methylimidazolium, and an inorganic anion, thiocyanate. Ionic liquids are salts that are liquid at or near room temperature. They have gained significant attention due to their unique properties, such as negligible vapor pressure, high thermal stability, and excellent solvation abilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Propyl-3-methylimidazolium thiocyanate can be synthesized through a metathesis reaction. The typical synthetic route involves the reaction of 1-propyl-3-methylimidazolium chloride with potassium thiocyanate in an aqueous medium. The reaction is usually carried out at room temperature, and the product is extracted using an organic solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient recovery of the ionic liquid .
Analyse Chemischer Reaktionen
Types of Reactions
1-Propyl-3-methylimidazolium thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate anion can participate in nucleophilic substitution reactions.
Complexation Reactions: The ionic liquid can form complexes with metal ions, which can be used in catalysis and separation processes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve mild temperatures and aqueous or organic solvents.
Complexation: Metal salts such as copper(II) sulfate or iron(III) chloride are used under ambient conditions.
Major Products
Substitution Reactions: Products include alkyl thiocyanates and other substituted thiocyanates.
Complexation Reactions: Metal-thiocyanate complexes are formed, which have applications in catalysis and material science.
Wissenschaftliche Forschungsanwendungen
1-Propyl-3-methylimidazolium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the extraction and stabilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electrochemical applications, such as batteries and supercapacitors, due to its high ionic conductivity
Wirkmechanismus
The mechanism of action of 1-propyl-3-methylimidazolium thiocyanate is primarily based on its ability to solvate and stabilize various chemical species. The ionic liquid can disrupt hydrogen bonding networks in water, enhancing the solubility of hydrophobic compounds. It can also interact with metal ions, forming stable complexes that can be used in catalysis and separation processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-3-methylimidazolium thiocyanate
- 1-Ethyl-3-methylimidazolium thiocyanate
- 1-Propyl-3-methylimidazolium chloride
Uniqueness
1-Propyl-3-methylimidazolium thiocyanate is unique due to its specific combination of the 1-propyl-3-methylimidazolium cation and the thiocyanate anion. This combination provides a balance of hydrophobic and hydrophilic properties, making it an effective solvent for a wide range of compounds. Additionally, the thiocyanate anion imparts unique reactivity, allowing for diverse chemical transformations .
Eigenschaften
Molekularformel |
C8H13N3S |
|---|---|
Molekulargewicht |
183.28 g/mol |
IUPAC-Name |
1-methyl-3-propylimidazol-1-ium;thiocyanate |
InChI |
InChI=1S/C7H13N2.CHNS/c1-3-4-9-6-5-8(2)7-9;2-1-3/h5-7H,3-4H2,1-2H3;3H/q+1;/p-1 |
InChI-Schlüssel |
CMQJWXUIKLWXFA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCN1C=C[N+](=C1)C.C(#N)[S-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



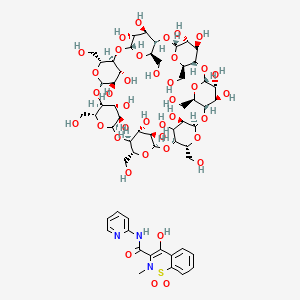
![6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B13784943.png)


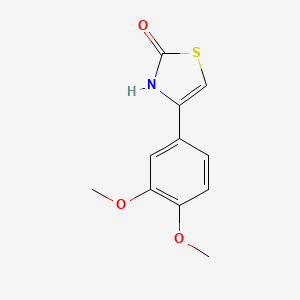
![[2-(dimethylcarbamoyloxy)naphthalen-1-yl]methyl-dimethylazanium;chloride](/img/structure/B13784960.png)

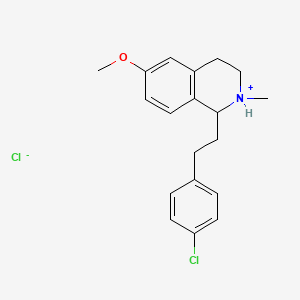
![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)
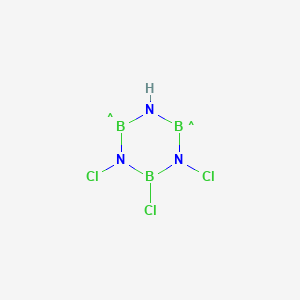


![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)
